molecular formula C9H8BrF2NO2 B15110296 N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide

Cat. No.: B15110296
M. Wt: 280.07 g/mol
InChI Key: CJFRVVKPINTJHK-UHFFFAOYSA-N
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Description

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C₉H₈BrF₂NO₂. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and difluoromethoxy groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide typically involves the reaction of 2-bromo-5-(difluoromethoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety during the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide is unique due to the specific positioning of the bromine and difluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate for the synthesis of complex molecules with tailored biological and physical properties .

Properties

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

IUPAC Name

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H8BrF2NO2/c1-5(14)13-8-4-6(15-9(11)12)2-3-7(8)10/h2-4,9H,1H3,(H,13,14)

InChI Key

CJFRVVKPINTJHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC(F)F)Br

Origin of Product

United States

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